molecular formula C7H13Cl2N3OS B3003413 2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride CAS No. 2503205-49-8

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride

Cat. No.: B3003413
CAS No.: 2503205-49-8
M. Wt: 258.16
InChI Key: ZGGYVYNHBBVZAA-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride is a chemical compound with the molecular formula C7H11N3OS.2HCl and a molecular weight of 258.17 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride typically involves the reaction of piperazine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA) . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazol-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.2ClH/c11-6-5-12-7(9-6)10-3-1-8-2-4-10;;/h5,8,11H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGYVYNHBBVZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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